2-Fluoro-5-iodo-4-methoxybenzonitrile
Description
2-Fluoro-5-iodo-4-methoxybenzonitrile is a halogenated aromatic compound featuring a nitrile group and multiple substituents. Its structure includes a fluorine atom at position 2, an iodine atom at position 5, and a methoxy group (-OCH₃) at position 4 of the benzene ring. The nitrile group (-CN) at position 1 enhances its reactivity, making it valuable in pharmaceutical and agrochemical synthesis.
Properties
Molecular Formula |
C8H5FINO |
|---|---|
Molecular Weight |
277.03 g/mol |
IUPAC Name |
2-fluoro-5-iodo-4-methoxybenzonitrile |
InChI |
InChI=1S/C8H5FINO/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3H,1H3 |
InChI Key |
IICGDIQEYZBYPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)F)C#N)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodo-4-methoxybenzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the iodination of 2-Fluoro-4-methoxybenzonitrile. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-iodo-4-methoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-5-iodo-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodo-4-methoxybenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The fluorine and iodine atoms can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Iodine vs. In contrast, 2-Fluoro-5-methoxybenzonitrile lacks iodine, limiting its use in halogen-exchange reactions.
- Nitrile Group : The nitrile group in all analogs enables nucleophilic additions or reductions, but its position relative to halogens (e.g., iodine) modulates steric and electronic effects.
Molecular Weight and Solubility
- The iodine atom significantly increases molecular weight (~276 vs. ~165 for non-iodinated analogs), likely reducing solubility in polar solvents. This contrasts with 4-Amino-5-fluoro-2-hydroxybenzonitrile, where amino and hydroxyl groups improve water solubility .
Research Findings and Limitations
- Synthetic Challenges : The methoxy group in position 4 may complicate regioselective substitutions, as seen in analogs like 1,3-Difluoro-5-iodo-2-methoxybenzene, which requires custom synthesis protocols .
- Data Gaps : Exact melting/boiling points and spectroscopic data for this compound are unavailable in the provided evidence, necessitating further experimental characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
